molecular formula C8H16ClN B1458754 Spiro[3.4]octan-1-amine hydrochloride CAS No. 1378527-98-0

Spiro[3.4]octan-1-amine hydrochloride

Cat. No. B1458754
CAS RN: 1378527-98-0
M. Wt: 161.67 g/mol
InChI Key: IFCJEDNNZRUBOU-UHFFFAOYSA-N
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Description

Spiro[3.4]octan-1-amine hydrochloride is a chemical compound with the CAS Number: 1378527-98-0 . It has a molecular weight of 161.67 .


Molecular Structure Analysis

The InChI Code for Spiro[3.4]octan-1-amine hydrochloride is 1S/C8H15N.ClH/c9-7-3-6-8(7)4-1-2-5-8;/h7H,1-6,9H2;1H . This code provides a specific identifier for the molecular structure of the compound.

Its molecular weight is 161.67 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Material Science Applications

A significant body of research has focused on the synthesis and applications of compounds related to Spiro[3.4]octan-1-amine hydrochloride, particularly in the field of material science. Novel polyimides derived from spiro compounds have been developed, demonstrating high organosolubility, optical transparency, and exceptional thermal stability. These polyimides, synthesized from diamine monomers incorporating spiro frameworks, are soluble in various organic solvents and form transparent, flexible films with low moisture absorption and dielectric constants, making them suitable for electronic and optical applications (Zhang Shu-jiang et al., 2011).

Catalysis and Green Chemistry

In the realm of catalysis and green chemistry, research has demonstrated the utility of spiro compounds as catalysts in eco-friendly synthesis processes. For instance, a dual basic ionic liquid featuring a spiro[3.4]octan-1-amine structure has been explored for the synthesis of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile, highlighting advantages such as high yields, operation at ambient temperature, and excellent catalyst recyclability, underscoring the role of spiro compounds in facilitating rapid, environmentally benign synthetic methods (D. Gaikwad et al., 2018).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, the structural motif of spiro[3.4]octan-1-amine has been explored for the development of novel therapeutic agents. Research has led to the discovery of potent analgesic compounds acting as NOP and opioid receptor agonists, showcasing the potential of spiro compounds in the treatment of severe chronic pain (S. Schunk et al., 2014). Additionally, spiro compounds have been investigated for their anti-influenza activity, with studies revealing the influence of additional amino groups on the potency of aminoadamantanes against influenza virus A, further emphasizing the versatility and potential of spiro structures in drug development (Christos Fytas et al., 2010).

properties

IUPAC Name

spiro[3.4]octan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-7-3-6-8(7)4-1-2-5-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCJEDNNZRUBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857396
Record name Spiro[3.4]octan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.4]octan-1-amine hydrochloride

CAS RN

1378527-98-0
Record name Spiro[3.4]octan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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